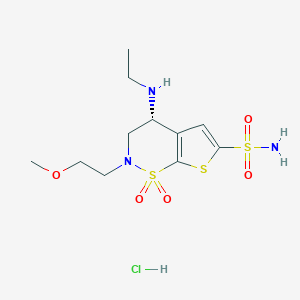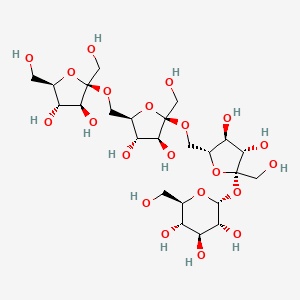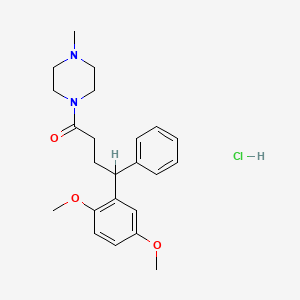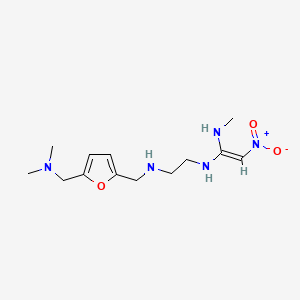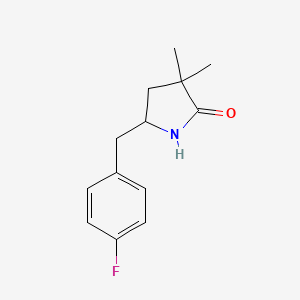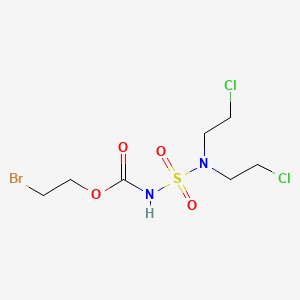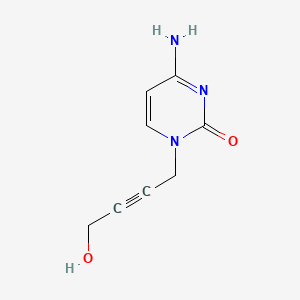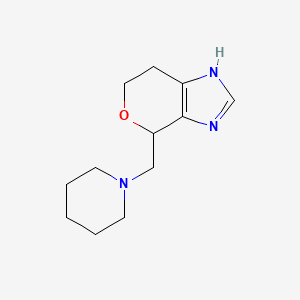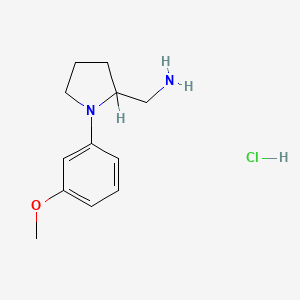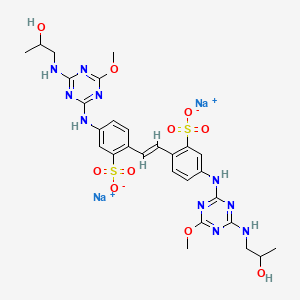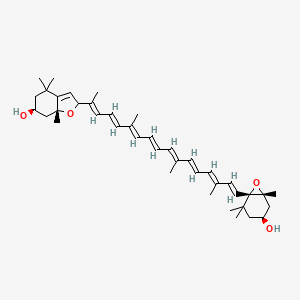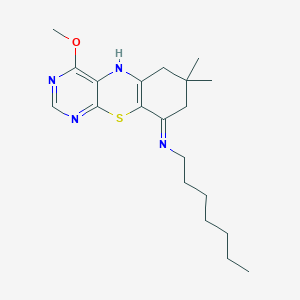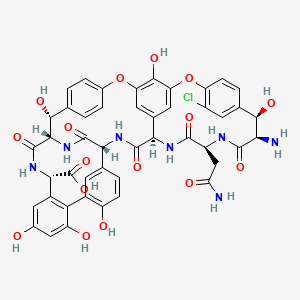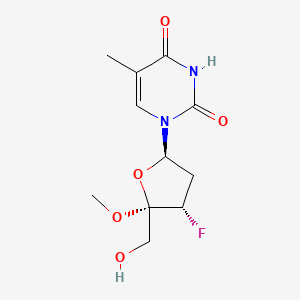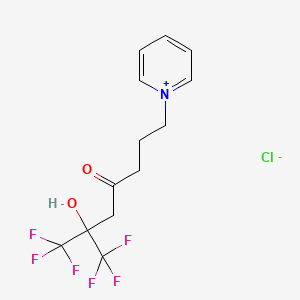
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride is a synthetic organic compound known for its unique chemical structure and properties. The presence of multiple trifluoromethyl groups and a pyridinium ion makes it a compound of interest in various scientific fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
This can be achieved through radical trifluoromethylation reactions, often using reagents like trifluoromethyl sulfonyl chloride under photoredox catalysis . The subsequent steps involve the formation of the pyridinium ion and the introduction of the chloride counterion. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride involves its interaction with molecular targets through its trifluoromethyl groups and pyridinium ion. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, 1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride stands out due to its multiple trifluoromethyl groups and pyridinium ion. Similar compounds include:
Trifluoromethyl ketones: Known for their use in medicinal chemistry and as intermediates in the synthesis of other fluorinated compounds.
Fluorinated pyridinium salts: Used in various chemical and biological applications due to their unique properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102584-03-2 |
|---|---|
Molekularformel |
C13H14ClF6NO2 |
Molekulargewicht |
365.70 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-hydroxy-7-pyridin-1-ium-1-yl-2-(trifluoromethyl)heptan-4-one;chloride |
InChI |
InChI=1S/C13H14F6NO2.ClH/c14-12(15,16)11(22,13(17,18)19)9-10(21)5-4-8-20-6-2-1-3-7-20;/h1-3,6-7,22H,4-5,8-9H2;1H/q+1;/p-1 |
InChI-Schlüssel |
LWFPCDLIFRYMCV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCCC(=O)CC(C(F)(F)F)(C(F)(F)F)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


